molecular formula C11H9ClN2O B1294748 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one CAS No. 24155-32-6

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one

Cat. No.: B1294748
CAS No.: 24155-32-6
M. Wt: 220.65 g/mol
InChI Key: PWFVNVYRKXDPGV-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H9ClN2O and its molecular weight is 220.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 31.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-imidazol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-10-3-1-9(2-4-10)11(15)7-14-6-5-13-8-14/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFVNVYRKXDPGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN2C=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178855
Record name 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666768
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

24155-32-6
Record name 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24155-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024155326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.841
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is the significance of heme oxygenase inhibition, and how does 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one factor into this?

A: Heme oxygenases (HO-1 and HO-2) are enzymes that catalyze the degradation of heme, a process yielding biliverdin, iron, and carbon monoxide. [] Inhibiting these enzymes can modulate various physiological processes, making them attractive targets for therapeutic intervention in conditions like inflammation and oxidative stress.

Q2: How does the structure of this compound influence its activity as a potential heme oxygenase inhibitor?

A: The structure of this compound and its analogues plays a crucial role in their ability to inhibit heme oxygenase. Research highlights the impact of modifying the aromatic and azole moieties within similar compounds. [] For instance, halogen substitutions on the aromatic ring, like the chlorine atom in this compound, have been linked to potent HO-1 inhibition. []

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